molecular formula C13H11F9 B14765703 4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene

4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene

Cat. No.: B14765703
M. Wt: 338.21 g/mol
InChI Key: SDDDDVVRWOCMAB-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene is a fluorinated organic compound characterized by the presence of nine fluorine atoms attached to a heptyl chain, which is further connected to a benzene ring. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their unique chemical properties, including high thermal stability and resistance to degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene typically involves the fluorination of heptylbenzene derivatives. One common method includes the use of fluorinating agents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in a solvent like acetonitrile or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent fluorination. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Halogenated or nitrated derivatives of this compound.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene is primarily related to its strong carbon-fluorine bonds, which confer high stability and resistance to chemical and biological degradation. The compound can interact with various molecular targets through hydrophobic interactions and van der Waals forces, influencing the behavior of biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4,4,5,5,6,6,7,7,7-Nonafluoroheptylbenzene stands out due to its aromatic benzene ring, which imparts unique chemical reactivity and potential for further functionalization. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H11F9

Molecular Weight

338.21 g/mol

IUPAC Name

4,4,5,5,6,6,7,7,7-nonafluoroheptylbenzene

InChI

InChI=1S/C13H11F9/c14-10(15,8-4-7-9-5-2-1-3-6-9)11(16,17)12(18,19)13(20,21)22/h1-3,5-6H,4,7-8H2

InChI Key

SDDDDVVRWOCMAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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